![molecular formula C8H9ClN2 B3089547 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1196145-69-3](/img/structure/B3089547.png)
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine
Overview
Description
“2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” is a chemical compound with the CAS Number: 1401034-59-0 . It is a hydrochloride salt and its molecular weight is 205.09 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” involves a series of reactions. A specific method involves adding glacial acetic acid to a container, heating it to reflux, and then slowly adding a homogeneous phase solution to the reaction vessel . The reaction mixture is then concentrated to remove solvents, yielding the final product .Molecular Structure Analysis
The InChI code for “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” is 1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7 (6)11-8;/h1-2,10H,3-5H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The reactivity of “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” and similar compounds has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
“2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” is a hydrochloride salt with a molecular weight of 205.09 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines, a class of compounds to which 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine belongs, have been found to be pharmacologically active with a variety of applications such as anticancer . They have been studied for their anticancer activity on different cancer cell lines .
Anti-HIV Properties
These compounds have also been studied for their potential anti-HIV properties . This makes them a potential candidate for the development of new drugs to combat HIV.
Antimicrobial Properties
1,6-Naphthyridines have shown antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Analgesic Properties
These compounds have been found to have analgesic properties . This suggests that they could be used in pain management.
Anti-inflammatory Properties
1,6-Naphthyridines have also shown anti-inflammatory properties . This suggests that they could be used in the treatment of conditions associated with inflammation.
Antioxidant Properties
These compounds have been found to have antioxidant properties . This suggests that they could be used in the prevention of diseases associated with oxidative stress.
Anti-Diabetes Properties
Research has indicated that similar compounds have given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate .
Treatment of Conditions Accompanied by Inflammation
Compounds similar to 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine have been studied as drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The future directions for “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine” and similar compounds are likely to involve further exploration of their synthesis, reactivity, and potential applications . These compounds have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Mechanism of Action
Target of Action
It’s known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological applications .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms, such as N-alkylation, N-acylation, and N-tosylation .
Biochemical Pathways
Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple pathways .
Result of Action
Naphthyridines are known to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-2,10H,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRCWOAXMHFJLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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